molecular formula C27H24N2O3S B2448231 2-(naphthalen-1-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954639-18-0

2-(naphthalen-1-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2448231
CAS RN: 954639-18-0
M. Wt: 456.56
InChI Key: BDAAUMYBIOKDDO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a complex structure, including a naphthalene ring, a phenylsulfonyl group, and a tetrahydroisoquinoline group. These groups are common in many organic compounds and have various properties and uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The naphthalene ring and the phenylsulfonyl group would likely contribute to the compound’s aromaticity, while the tetrahydroisoquinoline group could introduce some degree of polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The naphthalene ring and the phenylsulfonyl group are typically quite stable, while the tetrahydroisoquinoline group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antiproliferative Activities

Naphthalene and phenylsulfonyl acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One specific compound demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting the potential of these compounds in cancer therapy research (Chen et al., 2013).

Protein Kinase Inhibition

Isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds show significant potential in understanding the physiological functions of these enzymes and in the development of new therapeutic agents (Hidaka et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c30-27(18-22-9-6-8-21-7-4-5-12-26(21)22)28-24-14-13-20-15-16-29(19-23(20)17-24)33(31,32)25-10-2-1-3-11-25/h1-14,17H,15-16,18-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAAUMYBIOKDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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